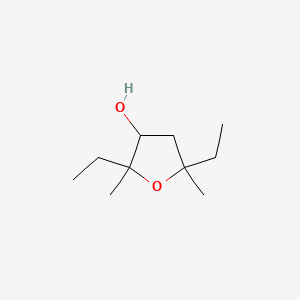
2,5-Diethyl-2,5-dimethyltetrahydro-3-furanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dietil-2,5-dimetiltetrahidro-3-furanol es un compuesto orgánico que pertenece a la clase de derivados de furano. Este compuesto se caracteriza por su estructura de anillo tetrahidrofurano, que está sustituido con dos grupos etilo y dos grupos metilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,5-Dietil-2,5-dimetiltetrahidro-3-furanol típicamente implica los siguientes pasos:
Materiales de Inicio: La síntesis comienza con la selección de materiales de inicio apropiados, como la 2,5-hexanodona y el bromuro de etilmagnesio.
Reacción de Grignard: La reacción entre la 2,5-hexanodona y el bromuro de etilmagnesio forma el compuesto intermedio, 2,5-dietil-2,5-dimetil-3-hidroxihexano.
Ciclización: El intermedio se somete a ciclización en condiciones ácidas para formar el anillo tetrahidrofurano, lo que resulta en la formación de 2,5-Dietil-2,5-dimetiltetrahidro-3-furanol.
Métodos de Producción Industrial
La producción industrial de 2,5-Dietil-2,5-dimetiltetrahidro-3-furanol puede implicar métodos más eficientes y escalables, como:
Hidrogenación Catalítica: Uso de catalizadores como paladio sobre carbono (Pd/C) para facilitar los procesos de hidrogenación y ciclización.
Síntesis de Flujo Continuo: Implementación de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,5-Dietil-2,5-dimetiltetrahidro-3-furanol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o alcanos.
Sustitución: La halogenación u otras reacciones de sustitución pueden introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: La halogenación se puede lograr utilizando reactivos como el bromo (Br₂) o el cloro (Cl₂).
Productos Principales
Oxidación: Formación de 2,5-dietil-2,5-dimetil-3-furanona.
Reducción: Formación de 2,5-dietil-2,5-dimetiltetrahidrofurano.
Sustitución: Formación de derivados halogenados como 2,5-dietil-2,5-dimetil-3-bromofurano.
Aplicaciones Científicas De Investigación
2,5-Dietil-2,5-dimetiltetrahidro-3-furanol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Investigado por sus potenciales efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de fragancias, sabores y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2,5-Dietil-2,5-dimetiltetrahidro-3-furanol implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores u otras biomoléculas, influyendo en su actividad.
Vías: Puede modular vías bioquímicas, lo que lleva a diversos efectos fisiológicos, como actividades antimicrobianas o antioxidantes.
Comparación Con Compuestos Similares
Compuestos Similares
2,5-Dimetil-2,5-hexanodiol: Estructura similar pero carece del anillo tetrahidrofurano.
2,5-Dietil-2,5-dimetil-3-furanona: Estructura similar pero con un grupo cetona en lugar de un grupo hidroxilo.
2,5-Dimetilfurano: Anillo de furano similar pero con diferentes sustituyentes.
Propiedades
Número CAS |
30010-09-4 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2,5-diethyl-2,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H20O2/c1-5-9(3)7-8(11)10(4,6-2)12-9/h8,11H,5-7H2,1-4H3 |
Clave InChI |
XHMBCZZQJZWXJM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C(O1)(C)CC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)

![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)

![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)

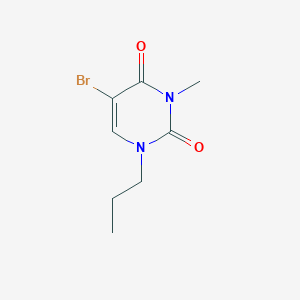
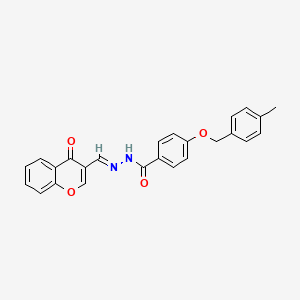
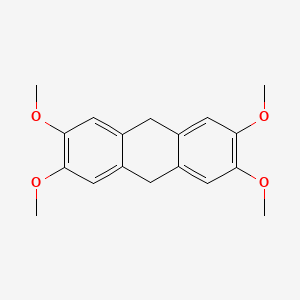

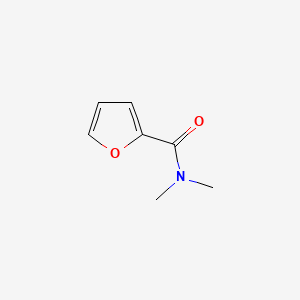
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)
